molecular formula C25H21ClN2O4S B2511940 N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866812-31-9

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2511940
CAS No.: 866812-31-9
M. Wt: 480.96
InChI Key: QZOJKOVXVKSZTQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfonyl group, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new drugs.

    Industry: Its chemical properties can be exploited in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and stability, leading to more potent effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3,4-dimethylbenzamide
  • N-(4-chlorophenyl)-3,5-dinitrobenzamide
  • 4′-Chloroacetanilide

Uniqueness

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of a quinoline core and a sulfonyl group, which can enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-7-12-20(13-17(16)2)33(31,32)23-14-28(22-6-4-3-5-21(22)25(23)30)15-24(29)27-19-10-8-18(26)9-11-19/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOJKOVXVKSZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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